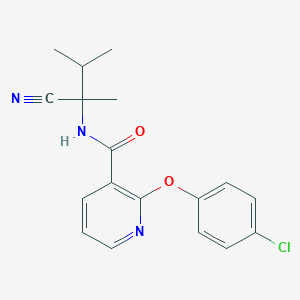
2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide, also known as Olaparib, is a synthetic small molecule that belongs to the class of drugs known as PARP inhibitors. It has been developed as a targeted therapy for the treatment of various cancers, including ovarian and breast cancer. The drug works by inhibiting the activity of poly ADP-ribose polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death.
作用机制
2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide works by inhibiting the activity of PARP, an enzyme involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death. The drug is particularly effective in cells that have defects in DNA repair pathways, such as those with BRCA mutations.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The drug has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This compound has also been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy.
实验室实验的优点和局限性
One of the advantages of 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide is its specificity for cancer cells, which makes it an attractive therapeutic option. The drug has also been shown to have a good safety profile, with minimal side effects. However, one of the limitations of this compound is its high cost, which may limit its availability to patients. In addition, the drug may not be effective in all patients, particularly those without BRCA mutations.
未来方向
There are a number of future directions for the development and use of 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide. One area of research is the identification of biomarkers that can predict which patients are most likely to benefit from the drug. Another area of research is the development of new PARP inhibitors with improved efficacy and safety profiles. Finally, there is ongoing research into the use of this compound in combination with other chemotherapy drugs, with the goal of improving overall treatment outcomes for cancer patients.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide involves a multi-step process that starts with the reaction of 4-chlorophenol with 2-bromo-1-cyanopropane to form the intermediate 4-chlorophenyl 2-cyanopropanoate. This intermediate is then reacted with 3-aminopyridine to form the final product, this compound.
科学研究应用
2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide has been extensively studied for its therapeutic potential in the treatment of various cancers. It has been shown to be particularly effective in the treatment of ovarian and breast cancer, especially in patients with BRCA mutations. The drug has also been studied in combination with other chemotherapy drugs, such as carboplatin and paclitaxel, and has shown promising results in clinical trials.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-12(2)18(3,11-20)22-16(23)15-5-4-10-21-17(15)24-14-8-6-13(19)7-9-14/h4-10,12H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECWRCNSLADVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C1=C(N=CC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1'-[3-(2-oxopyridin-1(2H)-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5424102.png)
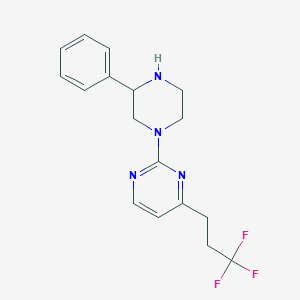
![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5424108.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5424113.png)
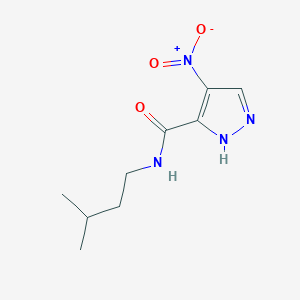
![4-{2-(benzoylamino)-3-[(3-hydroxypropyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5424131.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5424145.png)
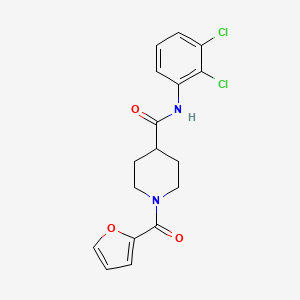
![5-oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B5424163.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5424177.png)
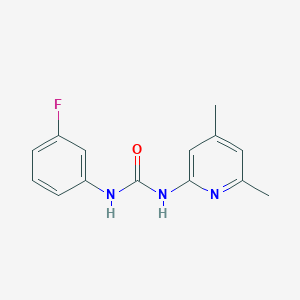
![7-acetyl-2-(cyclopropylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5424198.png)
![2-{3-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]phenoxy}acetamide](/img/structure/B5424208.png)